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Compound of Interest

Compound Name: 4-Phenylpyridine

Cat. No.: B135609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
phenylpyridine, a heterocyclic aromatic compound of significant interest in medicinal

chemistry and materials science. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for

compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary
The empirical formula for 4-phenylpyridine is C₁₁H₉N, with a molecular weight of 155.20 g/mol

.[1] The spectroscopic data presented below has been compiled from various sources to

provide a detailed characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-phenylpyridine exhibits distinct signals corresponding to the

protons on both the pyridine and phenyl rings. The data presented here is typically acquired in

a deuterated solvent such as chloroform-d (CDCl₃).
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.70 Doublet of Doublets H-2, H-6 (Pyridine)

~7.65 Multiplet H-2', H-6' (Phenyl)

~7.50 Multiplet H-3, H-5 (Pyridine)

~7.45 Multiplet
H-3', H-4', H-5'

(Phenyl)

Note:Exact chemical shifts and coupling constants can vary slightly depending on the solvent

and concentration.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon

environments within the 4-phenylpyridine molecule.

Chemical Shift (δ) ppm Assignment

~150.5 C-2, C-6 (Pyridine)

~148.0 C-4 (Pyridine)

~138.0 C-1' (Phenyl)

~129.5 C-3', C-5' (Phenyl)

~129.0 C-4' (Phenyl)

~127.0 C-2', C-6' (Phenyl)

~121.5 C-3, C-5 (Pyridine)

Note:Assignments are based on typical chemical shifts for similar aromatic systems and may

require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The spectrum of 4-phenylpyridine is

characterized by absorptions corresponding to aromatic C-H and C=C/C=N bond vibrations.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3050 - 3000 Medium Aromatic C-H Stretch

1600 - 1585 Strong
Aromatic C=C and C=N Ring

Stretching

1500 - 1400 Strong
Aromatic C=C and C=N Ring

Stretching

770 - 730 Strong
C-H Out-of-plane Bending

(monosubstituted benzene)

720 - 680 Strong
C-H Out-of-plane Bending

(monosubstituted benzene)

Note:The fingerprint region (below 1500 cm⁻¹) contains numerous complex absorptions that

are unique to the molecule and can be used for identification by comparison with a reference

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 4-phenylpyridine, electron ionization (EI) is a common method.

m/z Relative Intensity (%) Proposed Fragment

155 100 [M]⁺ (Molecular Ion)

154 ~31 [M-H]⁺

127 ~13 [M-C₂H₂]⁺

77 ~15 [C₆H₅]⁺ (Phenyl cation)

51 ~12 [C₄H₃]⁺
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Note:Fragmentation patterns can be complex and may vary depending on the ionization

method and energy.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Approximately 5-10 mg of 4-phenylpyridine is accurately weighed and dissolved in about

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to

single lines for each carbon.

Spectral Width: Typically 0-220 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to

the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard

(TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):[1]

Approximately 1-2 mg of 4-phenylpyridine is finely ground with about 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet containing the sample is placed in the sample holder.

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a

mass analyzer (e.g., quadrupole or time-of-flight).[2][3]
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Sample Introduction: The sample can be introduced via a direct insertion probe for solid

samples or through a gas chromatograph (GC-MS) for volatile compounds.[2]

Acquisition Parameters:

Ionization Energy: Typically 70 eV to induce fragmentation.[2][3]

Source Temperature: 200-250 °C.

Mass Range: A suitable mass range is scanned, for example, m/z 40-500.

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the

mass-to-charge ratio (m/z). The base peak (the most intense peak) is assigned a relative

intensity of 100%.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-phenylpyridine.
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General Workflow for Spectroscopic Analysis of 4-Phenylpyridine
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Caption: General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylpyridine
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b135609#spectroscopic-data-nmr-ir-ms-of-4-phenylpyridine
https://www.benchchem.com/product/b135609#spectroscopic-data-nmr-ir-ms-of-4-phenylpyridine
https://www.benchchem.com/product/b135609#spectroscopic-data-nmr-ir-ms-of-4-phenylpyridine
https://www.benchchem.com/product/b135609#spectroscopic-data-nmr-ir-ms-of-4-phenylpyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b135609?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

